Trimethylolpropane tris(2-methyl-1-aziridinepropionate)

説明

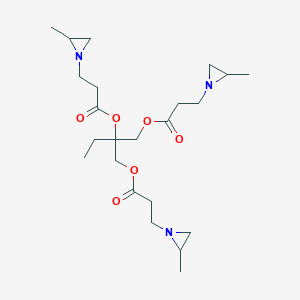

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) (CAS 64265-57-2), also known as Sac-100 or TTMAP, is a trifunctional aziridine-based crosslinker widely used in polymer chemistry and coatings. This compound features three reactive aziridine rings that undergo ring-opening reactions with carboxylic acids, amines, or hydroxyl groups, enabling efficient crosslinking in aqueous systems.

Key applications include:

- Coatings: Enhances water resistance, wear resistance, and mechanical properties in UV/aziridine dual-cured polyurethane acrylate (WPUA) emulsions .

- Polymers: Acts as a chain extender for poly(lactic acid) (PLA) to improve molecular weight and melt viscosity .

- Leather/Textiles: Improves chemical and thermal resistance in industrial coatings .

Its unique trifunctionality allows for dense crosslinking networks, contributing to high tensile strength (34.58 MPa) and elongation at break (343.64%) in optimized formulations .

特性

IUPAC Name |

[2-[3-(2-methylaziridin-1-yl)propanoyloxy]-2-[3-(2-methylaziridin-1-yl)propanoyloxymethyl]butyl] 3-(2-methylaziridin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N3O6/c1-5-23(32-22(29)8-11-26-14-19(26)4,15-30-20(27)6-9-24-12-17(24)2)16-31-21(28)7-10-25-13-18(25)3/h17-19H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOQTSUNXODXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)CCN1CC1C)(COC(=O)CCN2CC2C)OC(=O)CCN3CC3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

64265-57-2 | |

| Record name | 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

準備方法

Reaction Scheme

Step 1: Preparation of reactants

- Dilution of 2-methylaziridine aqueous solution (30%-80% concentration) in an organic solvent (e.g., 1,2-dichloroethane).

- Dilution of trimethylolpropane trimethacrylate in the same or compatible organic solvent at room temperature.

Step 2: Catalyst addition

- Addition of suitable catalysts such as triethylamine, pyridine, sodium ethylate, or sodium hydride to the 2-methylaziridine solution.

Step 3: Michael addition reaction

- The trimethacrylate solution is slowly added to the cooled (0-5°C) 2-methylaziridine solution with catalyst under stirring.

- The reaction mixture is then stirred at 15-25°C for 12-16 hours to ensure complete conversion.

Step 4: Post-reaction processing

- Separation of organic phase from aqueous layer.

- Washing with deionized water to remove impurities.

- Drying over desiccants such as anhydrous magnesium sulfate or calcium chloride.

- Removal of solvent under reduced pressure at 30-45°C to yield the pure TTMAP product.

Reaction Conditions and Parameters

| Parameter | Details |

|---|---|

| 2-Methylaziridine concentration | 30% to 80% aqueous solution |

| Organic solvents | 1,2-Dichloroethane, dichloromethane, toluene, chloroform, carbon tetrachloride, benzene, hexane |

| Catalyst types | Triethylamine, pyridine, sodium ethylate, sodium hydride, sodamide |

| Temperature during addition | 0-5°C |

| Reaction temperature | 15-25°C |

| Reaction time | 12-16 hours |

| Drying agents | Anhydrous magnesium sulfate, calcium chloride, molecular sieves |

| Solvent removal temperature | 30-45°C under reduced pressure |

Advantages of This Method

- Avoids use of anhydrous 2-methylaziridine, reducing toxicity and safety hazards.

- Achieves high yields (up to 98.6%) and purity.

- Scalable for industrial production.

- Controlled reaction conditions improve reproducibility and product consistency.

Example of Industrial Scale Synthesis (Embodiment)

- 70% 2-methylaziridine aqueous solution (79.2 kg) mixed with 1,2-dichloroethane (85 kg) and 500 g triethylamine catalyst.

- Temperature maintained at 0-5°C during mixing.

- Trimethylolpropane trimethacrylate (90 kg) dissolved in 1,2-dichloroethane (96 kg) added dropwise under stirring.

- Reaction continued at 20°C for 12 hours.

- Post-reaction, the organic phase was separated, washed, dried, and solvent removed under reduced pressure at 40°C.

- Final yield: 140 kg of TTMAP with 98.6% yield.

Alternative Preparation: Esterification Route

Another reported method involves the direct esterification of 3-(2-methyl-1-aziridinyl)propanoic acid with trimethylolpropane under acidic conditions. This method is less commonly used industrially due to harsher conditions and potential side reactions but is notable for laboratory synthesis.

| Step | Description |

|---|---|

| Reactants | 3-(2-methyl-1-aziridinyl)propanoic acid and trimethylolpropane |

| Conditions | Acidic catalyst, controlled temperature |

| Reaction Time | Extended to ensure complete esterification |

| Purification | Removal of water, neutralization, solvent extraction |

This esterification method requires careful control to prevent aziridine ring opening and degradation.

Summary Table of Preparation Methods

| Method | Key Reactants | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Michael Addition Route | Trimethylolpropane trimethacrylate + 2-methylaziridine aqueous solution | Michael addition | High yield, safer, scalable | Requires careful temperature control |

| Direct Esterification | 3-(2-methyl-1-aziridinyl)propanoic acid + trimethylolpropane | Acid-catalyzed esterification | Simpler reagents | Harsh conditions, risk of ring opening |

Research Findings and Optimization Notes

- Use of aqueous 2-methylaziridine solutions significantly reduces toxicity and volatility risks compared to anhydrous forms.

- Catalysts like triethylamine improve reaction rates and selectivity.

- Temperature control (0-5°C during addition, 15-25°C during reaction) is critical to minimize side reactions and maintain aziridine ring integrity.

- Organic solvents such as 1,2-dichloroethane provide good solubility and reaction medium stability.

- Post-reaction washing and drying steps are essential to remove catalyst residues and water, ensuring product stability.

- Reduced pressure solvent removal at moderate temperatures prevents decomposition of the aziridine groups.

化学反応の分析

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) undergoes various chemical reactions, including:

Crosslinking Reactions: It reacts with carboxyl groups in emulsions, and under strong acidic conditions, it can also react with amine and hydroxyl groups.

Substitution Reactions: The aziridine groups in the compound can participate in nucleophilic substitution reactions, forming stable crosslinked networks.

科学的研究の応用

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a triaziridinyl compound utilized as a crosslinking or latent curing agent in various applications, such as coatings, inks, adhesives, and more . It enhances specific properties, including resistance to water, chemicals, alcohol, detergents, and abrasion, as well as improving cohesive strength and adhesion .

Chemical Properties

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) appears as a colorless to light yellow transparent liquid .

Applications

- Coatings: It can be used as a low-temperature crosslinking agent for water-based coatings and leather coatings, enhancing resistance to water, washing, chemicals, and high temperatures . It can also improve the adhesion of coatings .

- Adhesives: The addition of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) can improve the mechanical performance of adhesives .

- Inks: It enhances the water and detergent resistance of water-based inks . It also improves the cohesion of lipid aggregate in inks, including dispersions of polyurethanes, Polypropionate, polrvinyl chloride and lacca .

- Parquet Lacquers: Improves resistance to water, alcohol, detergents, chemicals, and abrasion in waterborne parquet lacquers .

- Industrial Paint: In water-based industrial paint, it can improve water resistance, alcohol resistance, and anti-adhesion .

Environmental and Safety Information

- Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is considered environmentally friendly because the finished products are non-toxic and odorless after crosslinking, without chemical hazards like methanol .

- The Initial Threshold Screening Level (ITSL) has been established at 10 μg/m3 with annual averaging .

作用機序

The primary mechanism of action of trimethylolpropane tris(2-methyl-1-aziridinepropionate) involves its ability to form crosslinked networks through reactions with carboxyl, amine, and hydroxyl groups . The aziridine groups in the compound open up and react with these functional groups, forming stable covalent bonds that enhance the mechanical and chemical properties of the materials .

類似化合物との比較

Chemical Structure and Reactivity

Aziridine Derivatives

- Tris(1-(2-methyl)aziridinyl)phosphine oxide (CAS 57-39-6): Contains a phosphine oxide core with three 2-methylaziridine groups. Unlike TTMAP, its molecular formula (C9H18N3OP) and lower molecular weight (215.23 g/mol) limit crosslinking density. It is primarily used as a flame retardant rather than a crosslinker .

- Thiols react via thiol-ene click chemistry, requiring UV or redox initiators, whereas TTMAP reacts under milder conditions (e.g., ambient moisture) .

Epoxides

- Triglycidyl isocyanurate (TGIC) (CAS 2451-62-9): A trifunctional epoxide used in PLA chain extension. Epoxides require higher curing temperatures (>100°C) compared to TTMAP, which operates effectively at lower temperatures (5–20°C during synthesis) .

Anhydrides

- Pyromellitic dianhydride (PMDA) (CAS 89-32-7): A tetrafunctional anhydride used with TTMAP for PLA modification. While PMDA increases rigidity, TTMAP balances flexibility and strength, achieving elongation at break >300% .

Maleimides and NHS Esters

- TTMAP’s aziridine groups provide superior hydrolytic stability .

- Tris-(succinimidyl)aminotriacetate (tri-NHS): NHS esters target amines but suffer from hydrolysis in water. TTMAP’s aziridine groups are less prone to hydrolysis, making it suitable for waterborne coatings .

Table 1: Key Properties of Crosslinkers in Coatings

Key Findings :

生物活性

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) (TTMAP) is a compound that has garnered attention for its unique chemical properties and potential applications in various fields, particularly in coatings, adhesives, and polymers. This article delves into the biological activity of TTMAP, examining its chemical structure, synthesis, biological interactions, and applications based on diverse research findings.

Chemical Structure and Properties

TTMAP is a triaziridine compound with the molecular formula and a molecular weight of 467.6 g/mol. It appears as a colorless to light yellow transparent liquid and is known for its excellent solubility in both water and organic solvents. The compound contains aziridine functional groups that contribute to its reactivity and crosslinking capabilities.

| Property | Value |

|---|---|

| CAS Number | 64265-57-2 |

| Molecular Formula | C24H41N3O6 |

| Molecular Weight | 467.6 g/mol |

| Appearance | Colorless to light yellow |

| Density | 1.07 g/mL |

| Boiling Point | 532.1 °C |

Synthesis of TTMAP

The synthesis of TTMAP typically involves a Michael addition reaction between trimethylolpropane trimethacrylate and 2-methylaziridine in an organic solvent system. This method has been optimized to yield high purity and efficiency, avoiding the use of highly toxic reagents.

- Preparation Steps :

Reactivity and Crosslinking

TTMAP acts as a latent curing agent in polyurethane systems, enhancing the mechanical properties of materials by promoting crosslinking during curing processes. Its high reactivity with hydroxyl groups allows it to effectively modify polymer structures, resulting in improved thermal stability and mechanical strength .

Toxicological Profile

Research indicates that TTMAP is non-toxic and environmentally friendly compared to other aziridine derivatives. The finished products derived from TTMAP exhibit low odor and minimal chemical hazards, making them suitable for various applications without posing significant health risks .

Applications in Biocompatibility

Studies have suggested that TTMAP can be used in biomedical applications due to its biocompatibility. For instance, it has been incorporated into polylactide (PLA) foams to enhance their properties while maintaining safety for biological use . The incorporation of TTMAP into PLA not only improves the material's mechanical properties but also facilitates long-chain branching, which is beneficial for creating more robust biomaterials.

Case Studies

- Modification of Polylactide :

- Coating Applications :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for Trimethylolpropane tris(2-methyl-1-aziridinepropionate)?

- Methodology : The compound is synthesized via a three-stage process:

Stage 1 : React 1,1,1-tris(hydroxymethyl)propane with acrylic acid and hydroquinone in toluene at 50–80°C for 6 hours.

Stage 2 : Further react with hydroquinone at 60°C for 1 hour.

Stage 3 : Introduce 2-methylaziridine at 5–20°C for 28 hours until completion .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm aziridine ring formation, Fourier-transform infrared spectroscopy (FTIR) to track esterification, and gel permeation chromatography (GPC) to monitor molecular weight distribution.

Q. How do physicochemical properties (e.g., viscosity, reactivity) influence its performance in aqueous coatings?

- Key Properties :

- Viscosity: 150–250 cP at 25°C, critical for coating uniformity .

- Methylaziridine content: 6.16 mol/kg, determining crosslinking density .

- Low-temperature stability: Freezing point of -15°C enables cold-cure applications .

- Experimental Design : Compare crosslinking efficiency (via rheometry) and film hardness (ASTM D3363) across varying temperatures and humidity levels.

Q. What mechanisms drive its crosslinking behavior in polymer matrices?

- Reactivity : Aziridine rings undergo nucleophilic ring-opening with carboxylic acid or hydroxyl groups, forming covalent bonds .

- Kinetic Analysis : Use isothermal calorimetry to measure reaction enthalpy and Arrhenius parameters. Monitor gelation time via oscillatory rheology .

Advanced Research Questions

Q. How does Trimethylolpropane tris(2-methyl-1-aziridinepropionate) enhance interfacial stability in perovskite solar cells?

- Application : Passivation of NiOx/perovskite interfaces by coordinating unpaired Ni³⁺ and Pb²⁺ defects via N/O atoms, reducing charge recombination .

- Methods :

- X-ray photoelectron spectroscopy (XPS) to confirm defect passivation.

- Transient photovoltage decay measurements to quantify carrier lifetime improvements .

Q. Can it serve as a chain extender for bio-based polymers like poly(lactic acid) (PLA)?

- Mechanism : Reacts with pyromellitic dianhydride (PMDA) to form branched PLA architectures, enhancing melt strength .

- Validation :

- Gel content analysis (ASTM D2765) to assess crosslinking efficiency.

- Tensile testing (ISO 527) to correlate molecular weight with mechanical properties .

Q. What analytical techniques resolve contradictions in crosslinking efficiency across different substrates (e.g., leather vs. non-porous surfaces)?

- Substrate-Specific Challenges : Hydrophobic substrates limit aziridine diffusion, reducing adhesion .

- Advanced Tools :

- Atomic force microscopy (AFM) to map crosslink density gradients.

- Time-of-flight secondary ion mass spectrometry (ToF-SIMS) to quantify interfacial bonding .

Q. How does environmental exposure (e.g., UV, humidity) affect its long-term stability in coatings?

- Degradation Pathways : Hydrolysis of ester linkages or aziridine ring oxidation under UV/heat .

- Testing Protocols :

- Accelerated aging (QUV testing per ASTM G154).

- FTIR monitoring of ester/aziridine peak degradation .

Q. What are the implications of its hazardous classification (Xn; R22) for laboratory handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。